molecular formula C14H15ClN2O4S B2560032 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903163-12-1

1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2560032
CAS No.: 1903163-12-1
M. Wt: 342.79
InChI Key: QBZTVKXVMCYJEO-UHFFFAOYSA-N
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Description

1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine and pyrrolidine rings, along with the sulfonyl and chlorophenyl groups, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azetidine ring, followed by the introduction of the sulfonyl and chlorophenyl groups. The final step involves the formation of the pyrrolidine-2,5-dione moiety.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

    Chlorophenyl Group Addition: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the azetidine and pyrrolidine rings provide structural rigidity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
  • 1-{1-[(2-bromophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
  • 1-{1-[(2-methylphenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione

Uniqueness

1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the azetidine and pyrrolidine rings also provides a distinct three-dimensional structure that can enhance its specificity and binding affinity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZTVKXVMCYJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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